t-boc-N-amido-PEG6-azide

Overview

Description

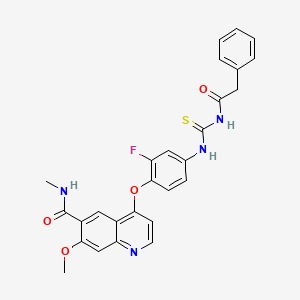

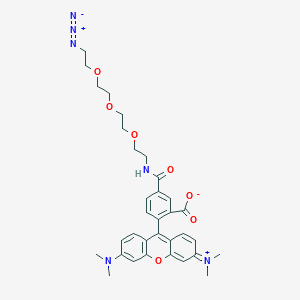

t-boc-N-amido-PEG6-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Synthesis Analysis

The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Structure Analysis

The molecular formula of this compound is C19H38N4O8 . It has a molecular weight of 450.5 g/mol .

Chemical Reactions Analysis

The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C19H38N4O8 . It has a molecular weight of 450.5 g/mol . It is soluble in DMSO, DCM, DMF .

Scientific Research Applications

1. Bioconjugation and Drug Delivery t-boc-N-amido-PEG6-azide is primarily used in bioconjugation, a process vital for drug delivery systems. For example, Mero et al. (2009) demonstrated its application in transglutaminase-mediated PEGylation of proteins, facilitating the identification of protein modification sites, crucial for drug development (Mero, Spolaore, Veronese, & Fontana, 2009).

2. Dendrimer Functionalization The compound is also utilized in dendrimer functionalization, which is important in creating drug delivery vehicles. Ornelas, Broichhagen, and Weck (2010) used strain-promoted alkyne azide cycloaddition (SPAAC) to functionalize poly(amido)-based dendrons with PEG chains, an approach critical for biomedical applications (Ornelas, Broichhagen, & Weck, 2010).

3. Polymer Synthesis and Modification this compound plays a significant role in the synthesis and modification of polymers for biomedical use. In the study by Li Ke-liang (2007), a novel branched polyethylene glycol integrating this compound was synthesized, demonstrating its utility in creating complex polymer structures (Li Ke-liang, 2007).

4. Antibacterial Applications This compound has been explored for antibacterial applications. Calabretta, Kumar, McDermott, and Cai (2007) investigated poly(amidoamine) dendrimers terminated with this compound for their antibacterial activities, showing potential in combating bacterial infections (Calabretta, Kumar, McDermott, & Cai, 2007).

5. Gene Delivery Another application is in gene delivery systems. Lin and Engbersen (2011) utilized a PEGylated bioreducible poly(amido amine) synthesized using this compound for non-viral gene delivery, highlighting its importance in gene therapy (Lin & Engbersen, 2011).

6. Nanomedicine and Material Science Its use extends to nanomedicine and material science for surface modification and functionalization. Swar, Zajícová, Müllerová, Šubrtová, Horáková, Dolenský, Řezanka, and Stibor (2018) demonstrated the modification of Nylon 6 surface with PEG derivatives including this compound, opening avenues in antimicrobial material development (Swar et al., 2018).

Mechanism of Action

Target of Action

t-boc-N-amido-PEG6-azide is a crosslinking reagent . It contains an azide group and a Boc-protected amino group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets are involved in the formation of stable triazole linkages via Click Chemistry .

Mode of Action

The azide group in this compound reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction that is characterized by its efficiency, specificity, and orthogonality . The Boc group can be deprotected under mild acidic conditions to form a free amine .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecules. The formation of stable triazole linkages can potentially alter the structure and function of the target molecules, leading to changes in the biochemical pathways they are involved in .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of stable triazole linkages with target molecules . This can lead to changes in the molecular and cellular functions of the targets, depending on their roles in the cell.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reaction can be affected by the pH, temperature, and the presence of catalysts . Additionally, the stability of the compound can be influenced by storage conditions .

Future Directions

t-boc-N-amido-PEG6-Azide is a PEG derivative containing an azide group and Boc-protected amino group . It has potential applications in drug delivery . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property can be exploited for future research and applications.

properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O8/c1-19(2,3)31-18(24)21-4-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-22-23-20/h4-17H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICFUXNQYXFEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

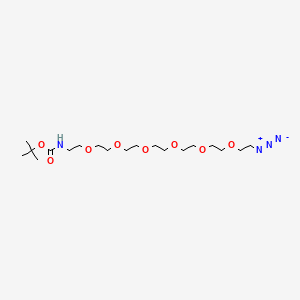

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

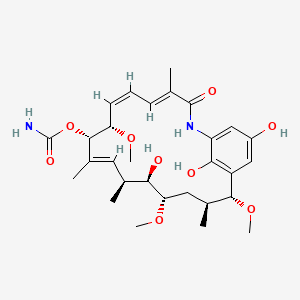

![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)